Cefcapene pivoxil

Descripción general

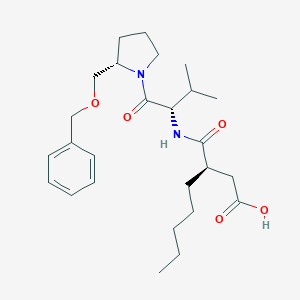

Descripción

Cefcapene pivoxil es un antibiótico cefalosporínico oral de tercera generación con un amplio espectro de actividad antibacteriana contra bacterias Gram-positivas y Gram-negativas . Es un profármaco que se convierte en su forma activa, cefcapene, en el cuerpo. Este compuesto es particularmente efectivo contra Staphylococcus aureus y se utiliza para tratar diversas infecciones, incluyendo infecciones del tracto respiratorio, infecciones de la piel e infecciones del tracto urinario .

Aplicaciones Científicas De Investigación

Cefcapene pivoxil tiene varias aplicaciones de investigación científica:

Química: Se utiliza en estudios relacionados con la estabilidad y degradación de las cefalosporinas.

Biología: El compuesto se estudia por su actividad antibacteriana contra diversas cepas bacterianas.

Industria: El compuesto se utiliza en la industria farmacéutica para el desarrollo de formulaciones antibióticas orales.

Mecanismo De Acción

Cefcapene pivoxil ejerce sus efectos inhibiendo la síntesis de la pared celular bacteriana. Se une a las proteínas de unión a la penicilina (PBP) en la pared celular bacteriana, previniendo el entrecruzamiento de las cadenas de peptidoglicano, lo cual es esencial para la resistencia y rigidez de la pared celular . Esto lleva al debilitamiento de la pared celular y eventualmente causa la lisis y muerte de las células bacterianas .

Análisis Bioquímico

Biochemical Properties

Cefcapene pivoxil contains a carbamoyloxymethyl group at the C3 position, which determines its antibacterial activity against Staphylococcus aureus . It is effective against fluoroquinolone-non-susceptible bacteria .

Cellular Effects

This compound is used to treat a wide range of bacterial infections including the skin, respiratory organ, urinary tract, gynecology, dental and oral surgical infections . It has been shown to be effective in treating acute uncomplicated cystitis .

Molecular Mechanism

Like other cephalosporins, it is known to inhibit bacterial cell wall synthesis , which results in the weakening of the bacterial cell wall and causes cell lysis .

Temporal Effects in Laboratory Settings

This compound, similar to other cephalosporins, was subjected to stress conditions of degradation in aqueous solutions including hydrolysis, oxidation, and thermal degradation . The stability-indicating LC assay method was developed and validated for quantitative determination of this compound in the presence of degradation products formed during forced degradation studies .

Dosage Effects in Animal Models

While there are no specific studies on the dosage effects of this compound in animal models, a study on a related compound, cefditoren pivoxil, in dogs showed that the pharmacokinetic and pharmacodynamic properties were investigated at three different dose levels .

Metabolic Pathways

It is known that cephalosporins are primarily eliminated via the kidney .

Transport and Distribution

It is known that cephalosporins are primarily eliminated via the kidney .

Subcellular Localization

As a cephalosporin, it is known to act on the bacterial cell wall .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de cefcapene pivoxil involucra múltiples pasos. Un método común comienza con ácido 7β-aminocefalosporánico (7-ACA), que se somete a varias reacciones para formar el producto final . El proceso incluye:

Reacción con Cloruro de Metanosulfonilo: 7-ACA se disuelve en piridina y se hace reaccionar con cloruro de metanosulfonilo para formar un compuesto intermedio.

Reacción con Prolina y Diisopropilamina: El compuesto intermedio reacciona con prolina y diisopropilamina para formar otro intermedio.

Reacción con Carbonato de Potasio: Este intermedio reacciona con carbonato de potasio para formar otro intermedio más.

Reacción con Isocianato de Clorosulfonilo: El intermedio reacciona con isocianato de clorosulfonilo en presencia de diisopropilamina.

Reacción Final con Pivalato de Iodometilo: El intermedio final reacciona con pivalato de iodometilo en dimetilformamida (DMF) en presencia de fosfato de potasio y acetato de cobre para formar this compound.

Métodos de Producción Industrial

La producción industrial de this compound a menudo implica el uso de técnicas avanzadas para garantizar un alto rendimiento y pureza. Un método involucra el uso de un granulador de revestimiento centrífugo para preparar gránulos de pellets que contienen el fármaco, lo que ayuda a reducir el polvo y aumentar el rendimiento del producto final .

Análisis De Reacciones Químicas

Cefcapene pivoxil experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede sufrir oxidación, lo que también provoca la degradación.

Degradación Térmica: El compuesto es sensible a la degradación térmica, lo que afecta su estabilidad.

Los reactivos comunes utilizados en estas reacciones incluyen ácido cítrico, cloruro de potasio y acetonitrilo . Los principales productos formados a partir de estas reacciones son varios productos de degradación que pueden analizarse utilizando métodos de HPLC que indican la estabilidad .

Comparación Con Compuestos Similares

Cefcapene pivoxil a menudo se compara con otras cefalosporinas, como cefteram pivoxil y amoxicilina . Si bien todos estos compuestos son efectivos contra las infecciones bacterianas, this compound tiene un espectro de actividad más amplio y es particularmente efectivo contra Staphylococcus aureus . Además, se ha demostrado que this compound tiene perfiles de eficacia y seguridad similares en comparación con cefteram pivoxil en estudios clínicos .

Lista de Compuestos Similares

Propiedades

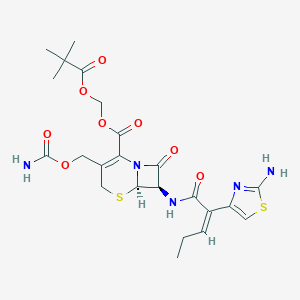

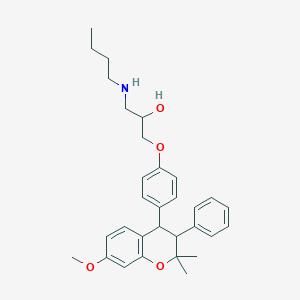

IUPAC Name |

2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N5O8S2/c1-5-6-12(13-9-38-21(24)26-13)16(29)27-14-17(30)28-15(11(7-34-22(25)33)8-37-18(14)28)19(31)35-10-36-20(32)23(2,3)4/h6,9,14,18H,5,7-8,10H2,1-4H3,(H2,24,26)(H2,25,33)(H,27,29)/b12-6-/t14-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVPAABNYMHNFJG-QDVBXLKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)OCOC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N5O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7049134 | |

| Record name | Cefcapene pivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105889-45-0 | |

| Record name | Cefcapene pivoxil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105889450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cefcapene pivoxil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7049134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFCAPENE PIVOXIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8I8MJ56XFQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-Amino-1-oxopropyl)octahydrocyclopenta[b]pyrrole-2-caroxylic Acid](/img/structure/B20279.png)

![2-[N-[(R)-1-Ethoxycarbonyl-3-phenylpropyl]-L-alanyl]-(1S,3S,5S)-2-azabicyclo[3.3.0]octane-3-carboxylic Acid, Benzyl Ester](/img/structure/B20287.png)

![(2S,6S,8S,11S)-1,10-Diazatricyclo[6.4.01,8.02.6]dodecan-9,12-dione](/img/structure/B20291.png)

![4-[[3-(4-Acetyl-3-hydroxy-2-propylphenoxy)propyl]sulfonyl]-gamma-hydroxybenzenebutanoic acid](/img/structure/B20294.png)